N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of an isoxazole ring, a phenyl group, and a trifluoromethyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 4-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.
Reduction: Reduction reactions can target the benzamide moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((5-phenylisoxazol-3-yl)methyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-((5-phenylisoxazol-3-yl)methyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
N-((5-phenylisoxazol-3-yl)methyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide imparts unique electronic properties, enhancing its stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)14-8-6-13(7-9-14)17(24)22-11-15-10-16(25-23-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGWSBMJOLUVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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